N-(3-Amino-4-methylphenyl)-4-methoxybenzamide
Overview
Description
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide: is an organic compound that serves as a crucial building block in medicinal chemistry. It is used as an intermediate in the synthesis of various drug candidates. The compound’s structure consists of a benzamide core with an amino group and a methoxy group attached to the phenyl rings, making it a versatile molecule in pharmaceutical applications .
Mechanism of Action
Target of Action
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Result of Action
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
Action Environment
It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the acylation of 4-methyl-3-nitroaniline using benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide.
Route 2: A more direct method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods: In industrial settings, continuous flow microreactor systems are employed to optimize the synthesis of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group in intermediates, converting them to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzamides and their derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
Chemistry: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is used as a precursor in the synthesis of complex organic molecules and polymers .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Lacks the methoxy group, making it less versatile in certain reactions.
N-(4-Methoxyphenyl)benzamide: Lacks the amino group, reducing its potential for biological activity.
Uniqueness: N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKSTOQXQDXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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